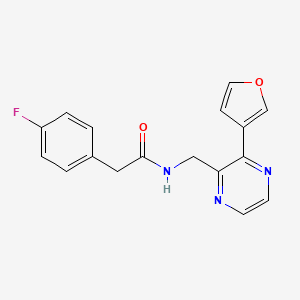
2-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H14FN3O2 and its molecular weight is 311.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide, with the CAS number 2034430-98-1, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H14FN3O2 with a molecular weight of 311.31 g/mol. The structure features a fluorophenyl group and a pyrazine derivative, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial , antiviral , and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazine rings have shown efficacy against various bacterial strains. While specific data for this compound is limited, its structural analogs suggest potential activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Antiviral Activity
The compound's structural features may also confer antiviral properties. Pyrazine derivatives have been studied for their ability to inhibit viral replication, particularly in flavivirus infections. This includes inhibition of Zika virus protease, which is a promising target for antiviral drug development. Compounds with similar scaffolds have demonstrated IC50 values in the low nanomolar range against viral proteases .
Anticancer Activity
The anticancer potential of this compound is supported by studies indicating that pyrazine derivatives can induce apoptosis in cancer cells. For example, compounds that interact with cellular pathways involved in cell cycle regulation and apoptosis have shown promise in preclinical models. Although direct studies on this specific compound are scarce, its structural relatives have been associated with reduced tumor growth in various cancer types.
Case Studies and Research Findings
Several studies provide insights into the biological activity of compounds related to this compound:
- Antiviral Screening : A study screened a series of pyrazine compounds for their ability to inhibit Zika virus replication. The most effective compounds had structural similarities to our compound and demonstrated significant antiviral activity with EC50 values ranging from 300 to 600 nM .
- Antimicrobial Testing : In vitro assays conducted on related pyrazine derivatives revealed moderate to strong inhibitory effects against various bacterial strains, suggesting that this compound may possess similar properties .
- Cancer Cell Line Studies : Research on structurally similar compounds indicated that they could induce cell death in human cancer cell lines through the activation of apoptotic pathways, highlighting a potential therapeutic application for this compound in oncology .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-3-1-12(2-4-14)9-16(22)21-10-15-17(20-7-6-19-15)13-5-8-23-11-13/h1-8,11H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOSGCRGVPUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NC=CN=C2C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













